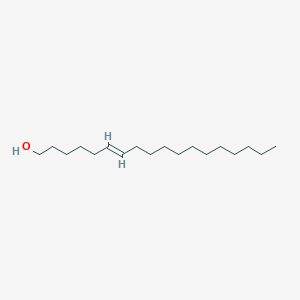

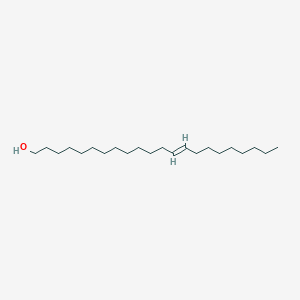

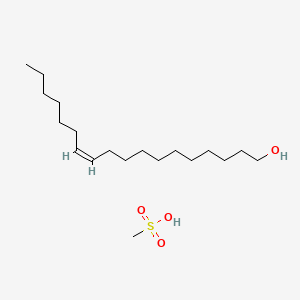

6-Octadecen-1-ol, (E)-

Overview

Description

6-Octadecen-1-ol, (E)-, also known as trans-6-Octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It is a colorless oil that is primarily used in the cosmetics industry as an emollient, emulsifier, and thickener. This compound is also known for its applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Octadecen-1-ol, (E)- can be synthesized through the selective hydrogenation of oleic acid. The process involves the use of a catalyst, typically ruthenium-tin-alumina, which selectively hydrogenates oleic acid to produce 6-Octadecen-1-ol, (E)- at low pressure and high yield. The optimum reaction conditions include a temperature of 250°C and a pressure of 5.6 MPa .

Industrial Production Methods

Industrial production of 6-Octadecen-1-ol, (E)- often involves the hydrogenation of oleic acid esters using the Bouveault–Blanc reduction method. This method avoids the reduction of the carbon-carbon double bond, which is crucial for maintaining the unsaturated nature of the compound. The oleate esters required for this process are typically derived from natural sources such as beef fat, fish oil, and olive oil .

Chemical Reactions Analysis

Types of Reactions

6-Octadecen-1-ol, (E)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-Octadecenal.

Reduction: It can be reduced to form stearyl alcohol.

Substitution: It can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include acetic anhydride for esterification and alkyl halides for etherification.

Major Products

Oxidation: 6-Octadecenal

Reduction: Stearyl alcohol

Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

6-Octadecen-1-ol, (E)- has a wide range of applications in scientific research:

Chemistry: Used as a nonionic surfactant and emulsifier in various chemical formulations.

Biology: Investigated for its role in cell membrane structure and function.

Medicine: Explored as a carrier for delivering medications through the skin or mucus membranes.

Industry: Used in the production of cosmetics, lotions, shampoos, and hair conditioners

Mechanism of Action

The mechanism of action of 6-Octadecen-1-ol, (E)- involves its interaction with cell membranes, where it acts as an emollient and surfactant. It helps to stabilize emulsions and enhance the delivery of active ingredients through the skin. The molecular targets include lipid bilayers and membrane proteins, which facilitate its role in enhancing permeability and stability .

Comparison with Similar Compounds

Similar Compounds

Oleyl alcohol (cis-9-Octadecen-1-ol): An isomer of 6-Octadecen-1-ol, (E)- with a cis configuration.

Stearyl alcohol: A saturated fatty alcohol with no double bonds.

Elaidyl alcohol (trans-9-Octadecen-1-ol): Another isomer with a trans configuration at a different position.

Uniqueness

6-Octadecen-1-ol, (E)- is unique due to its specific trans configuration at the 6th position, which imparts distinct physical and chemical properties compared to its isomers. This configuration affects its melting point, boiling point, and solubility, making it particularly suitable for specific industrial and pharmaceutical applications .

Properties

IUPAC Name |

(E)-octadec-6-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPWKOCQOFBNML-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314548 | |

| Record name | 6-Octadecen-1-ol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62972-94-5 | |

| Record name | 6-Octadecen-1-ol, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62972-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octadecen-1-ol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate](/img/structure/B8262349.png)

![[(2S,6R)-6-methylmorpholin-2-yl]methanol;[(2R,6S)-6-methylmorpholin-2-yl]methanol;dihydrochloride](/img/structure/B8262378.png)

![1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene](/img/structure/B8262382.png)